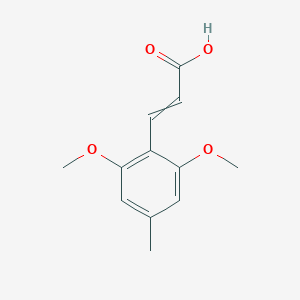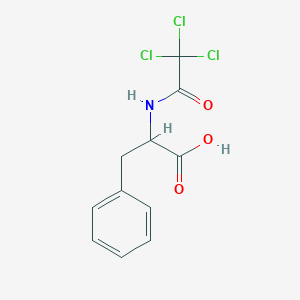
Methyl 2,4,4-trichloro-4-cyanobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,4,4-trichloro-4-cyanobutanoate is a chemical compound with the molecular formula C6H6Cl3NO2 It is known for its unique structure, which includes three chlorine atoms and a cyano group attached to a butanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,4,4-trichloro-4-cyanobutanoate typically involves the reaction of 2,4,4-trichloro-3-buten-2-one with sodium cyanide in the presence of methanol. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the desired product through nucleophilic addition and subsequent esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification steps, including distillation and recrystallization, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,4,4-trichloro-4-cyanobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Compounds with substituted functional groups replacing the chlorine atoms.
Scientific Research Applications
Methyl 2,4,4-trichloro-4-cyanobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of agrochemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of methyl 2,4,4-trichloro-4-cyanobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, or interaction with cellular membranes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,4-dichloro-4-cyanobutanoate
- Methyl 2,4,4-trichloro-3-cyanobutanoate
- Methyl 2,4,4-trichloro-4-hydroxybutanoate
Uniqueness
Methyl 2,4,4-trichloro-4-cyanobutanoate is unique due to the presence of three chlorine atoms and a cyano group on the same carbon atom. This structural feature imparts distinct chemical reactivity and potential biological activity compared to similar compounds. The combination of these functional groups makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
13026-88-5 |
|---|---|
Molecular Formula |
C6H6Cl3NO2 |
Molecular Weight |
230.5 g/mol |
IUPAC Name |
methyl 2,4,4-trichloro-4-cyanobutanoate |
InChI |
InChI=1S/C6H6Cl3NO2/c1-12-5(11)4(7)2-6(8,9)3-10/h4H,2H2,1H3 |
InChI Key |
XBTIWAQFOYGIBJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC(C#N)(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


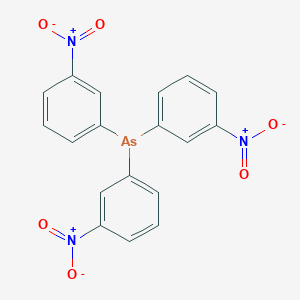


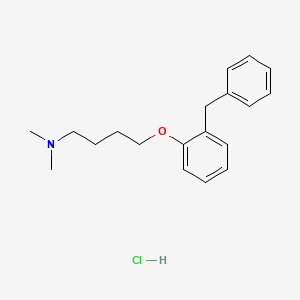
![ethyl N-[4-amino-6-[[2-hydroxy-3-(N-methylanilino)propyl]amino]-5-nitro-2-pyridyl]carbamate](/img/structure/B14722116.png)
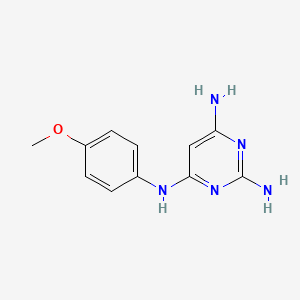

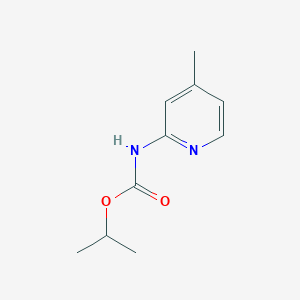
methanol](/img/structure/B14722152.png)
![1,1-Dimethyl-2-[1-(4-nitrophenyl)ethylidene]hydrazine](/img/structure/B14722167.png)
